Mao-B-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-B-IN-15 is a compound that functions as an inhibitor of monoamine oxidase B (MAO-B). Monoamine oxidase B is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, where the regulation of dopamine levels is crucial .
Chemical Reactions Analysis
Mao-B-IN-15, like other monoamine oxidase B inhibitors, undergoes various chemical reactions. These reactions include:
Reduction: The compound may also participate in reduction reactions under specific conditions, although this is less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mao-B-IN-15 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of Mao-B-IN-15 involves the inhibition of monoamine oxidase B. By binding to the active site of the enzyme, this compound prevents the oxidative deamination of monoamine neurotransmitters like dopamine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic signaling . The molecular targets of this compound include key amino acid residues in the active site of monoamine oxidase B, such as tyrosine and cysteine .
Comparison with Similar Compounds
Mao-B-IN-15 can be compared with other monoamine oxidase B inhibitors such as selegiline and rasagiline. While selegiline and rasagiline are well-known irreversible inhibitors of monoamine oxidase B, this compound may offer advantages in terms of selectivity and reduced side effects . Similar compounds include:
Selegiline: An irreversible monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with neuroprotective properties.
Chalcones: Natural compounds that have shown potential as monoamine oxidase B inhibitors.
This compound’s uniqueness lies in its potential for higher selectivity and lower adverse effects compared to these existing inhibitors .
Properties
Molecular Formula |
C17H18FNO2 |
---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18FNO2/c1-20-16-9-12-7-8-19(11-13(12)10-17(16)21-2)15-5-3-14(18)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
JAINUECTMBLRLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.